molecular formula C10H11Li4N5O11P2 B13421476 Guanosine 3',5'-Diphosphate Tetralithium Salt

Guanosine 3',5'-Diphosphate Tetralithium Salt

Cat. No.: B13421476
M. Wt: 467.0 g/mol
InChI Key: PYVKPCCOTKGITO-ZVQJTLEUSA-J
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Description

Guanosine 3’,5’-Diphosphate Tetralithium Salt is a nucleoside derivative that plays a significant role in various biochemical processes. It is known for its antiviral and anticancer properties and is used extensively in scientific research .

Chemical Reactions Analysis

Types of Reactions

Guanosine 3’,5’-Diphosphate Tetralithium Salt undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.

    Substitution: This involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. Reaction conditions often involve controlled temperatures, pH levels, and solvent environments to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxidized nucleoside derivatives, while reduction could produce reduced forms of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Guanosine 3’,5’-Diphosphate Tetralithium Salt is unique due to its specific antiviral and anticancer properties, as well as its ability to activate protein synthesis in the absence of ATP . This makes it a valuable compound in both research and pharmaceutical applications.

Properties

Molecular Formula

C10H11Li4N5O11P2

Molecular Weight

467.0 g/mol

IUPAC Name

tetralithium;[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-2-(phosphonatooxymethyl)oxolan-3-yl] phosphate

InChI

InChI=1S/C10H15N5O11P2.4Li/c11-10-13-7-4(8(17)14-10)12-2-15(7)9-5(16)6(26-28(21,22)23)3(25-9)1-24-27(18,19)20;;;;/h2-3,5-6,9,16H,1H2,(H2,18,19,20)(H2,21,22,23)(H3,11,13,14,17);;;;/q;4*+1/p-4/t3-,5-,6-,9-;;;;/m1..../s1

InChI Key

PYVKPCCOTKGITO-ZVQJTLEUSA-J

Isomeric SMILES

[Li+].[Li+].[Li+].[Li+].C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])[O-])OP(=O)([O-])[O-])O)N=C(NC2=O)N

Canonical SMILES

[Li+].[Li+].[Li+].[Li+].C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])[O-])OP(=O)([O-])[O-])O)N=C(NC2=O)N

Origin of Product

United States

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